2-Carboethoxy-4'-pyrrolidinomethyl benzophenone
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Overview
Description
2-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is also known by its IUPAC name, ethyl 2-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate . This compound is characterized by the presence of a benzophenone core, a pyrrolidine ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
2-Carboethoxy-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the benzophenone core but lacks the pyrrolidine and ester groups.
4’-Pyrrolidinomethyl benzophenone: Similar structure but without the carboethoxy group.
Ethyl 4’-pyrrolidinomethyl benzophenone: Similar but with variations in the ester group.
Uniqueness
2-Carboethoxy-4’-pyrrolidinomethyl benzophenone is unique due to its combination of a benzophenone core, a pyrrolidine ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNPIVRBDUVMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642737 |
Source
|
Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-11-9 |
Source
|
Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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